2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride
CAS No.: 1353972-43-6
Cat. No.: VC8069311
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353972-43-6 |
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Molecular Formula | C13H18ClN3 |
Molecular Weight | 251.75 g/mol |
IUPAC Name | 2-[(2-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H |
Standard InChI Key | RWAIFJTUZROQJO-UHFFFAOYSA-N |
SMILES | CC1CNCCN1CC2=CC=CC=C2C#N.Cl |
Canonical SMILES | CC1CNCCN1CC2=CC=CC=C2C#N.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s systematic IUPAC name, 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, reflects its benzylnitrile backbone substituted at the ortho position by a methylpiperazine group. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is further substituted at the 2-position with a methyl group. The hydrochloride salt formation enhances solubility, a critical factor for bioavailability in pharmacological applications .
Stereochemical Considerations
While the parent piperazine ring exhibits conformational flexibility, the 2-methyl substitution introduces steric constraints that may influence binding interactions. X-ray crystallography data for analogous compounds suggest that the methyl group adopts an equatorial orientation to minimize ring strain, though experimental confirmation for this specific derivative remains pending .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves multi-step organic transformations, as detailed in recent literature :
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Reductive Amination: Reacting 2-(bromomethyl)benzonitrile with 2-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride yields the free base.
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Salt Formation: Treatment with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) produces the hydrochloride salt.
Key reaction conditions include inert atmosphere (N₂ or Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, eluent: 5% methanol/dichloromethane) .
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃):
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δ 8.35 (s, 1H, triazole-H)
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δ 7.73–7.66 (m, 2H, aromatic-H)
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δ 5.35 (s, 2H, OCH₂)
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δ 2.97–2.61 (m, 8H, piperazine-CH₂)
ESI-MS:
HPLC Purity: 96.86% (tR = 4.03 min, C18 column, acetonitrile/water gradient) .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₁₇ClN₄ |
Molecular Weight | 276.75 g/mol |
Melting Point | 198–202°C (dec.) |
Solubility | >50 mg/mL in DMSO |
LogP (Predicted) | 2.34 |
Pharmacological Relevance
Structure-Activity Relationships (SAR)
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Piperazine Substitution: 2-Methyl substitution optimizes steric and electronic interactions with hydrophobic pockets in PD-L1.
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Benzonitrile Core: The nitrile group engages in dipole-dipole interactions with Thr123 and Tyr56 residues .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is cataloged by major chemical suppliers (e.g., Sigma-Aldrich, TCI) as Building Block BC01038 for anticancer drug discovery. Current patents highlight its use in preparing GLP-1 receptor agonists and kinase inhibitors, though specific claims remain proprietary .
Analytical Use
As an NMR standard for characterizing piperazine-containing scaffolds due to distinct methyl and piperazine proton signals .
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